molecular formula C10H14BrN3O B13932278 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine

Katalognummer: B13932278
Molekulargewicht: 272.14 g/mol
InChI-Schlüssel: XVPKATNOMGHFOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine is a chemical compound with a complex structure that includes a bromine atom, a methyl group, a tetrahydropyran ring, and a pyrimidinamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the introduction of a methyl group and the attachment of the tetrahydropyran ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a nitro group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinamine compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-pyrimidinamine: Lacks the bromine atom and the tetrahydropyran ring, making it less complex and potentially less active.

    5-Bromo-2-pyrimidinamine: Lacks the methyl group and the tetrahydropyran ring, which may affect its reactivity and biological activity.

    N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine: Lacks the bromine atom and the methyl group, which may influence its chemical properties and applications.

Uniqueness

5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-yl)-2-pyrimidinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methyl group, and tetrahydropyran ring makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H14BrN3O

Molekulargewicht

272.14 g/mol

IUPAC-Name

5-bromo-4-methyl-N-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H14BrN3O/c1-7-9(11)6-12-10(13-7)14-8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,12,13,14)

InChI-Schlüssel

XVPKATNOMGHFOV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1Br)NC2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.